1-Hexadecyl-1H-pyrrole-3-carboxylic acid

Description

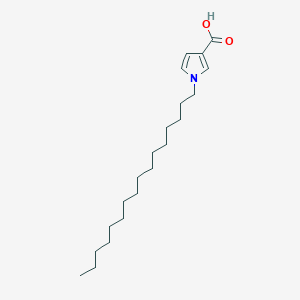

1-Hexadecyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by a hexadecyl (C16) alkyl chain at the 1-position and a carboxylic acid group at the 3-position of the pyrrole ring.

Synthesis of such compounds typically involves alkylation of pyrrole-3-carboxylic acid precursors with alkyl halides, as seen in analogous procedures for 1-substituted pyrrole derivatives (e.g., 1-nonyl or 1-tetradecyl analogs) .

Properties

CAS No. |

127754-15-8 |

|---|---|

Molecular Formula |

C21H37NO2 |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

1-hexadecylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-20(19-22)21(23)24/h16,18-19H,2-15,17H2,1H3,(H,23,24) |

InChI Key |

OUBUOYZCCFZXLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=CC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of hexadecylamine with pyrrole-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The hexadecyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may require reagents like alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

1-Hexadecyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-hexadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s hexadecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Chain Length and Physicochemical Properties

Compounds in the homologous series of 1-alkyl-1H-pyrrole-3-carboxylic acids exhibit systematic variations in alkyl chain length, influencing their physicochemical properties:

Longer alkyl chains (e.g., C16) are expected to enhance logP values and reduce aqueous solubility, which may optimize pharmacokinetic profiles for sustained-release formulations .

Positional Isomerism and Functional Group Variations

- 1-Substituted vs. 2-Substituted Pyrroles: this compound (1-substituted) differs from 2-substituted analogs (e.g., 2-aryl-1H-pyrrole-3-carboxylic acids in ) in steric and electronic effects. 2-Substituted derivatives are more commonly used in medicinal chemistry for their ability to engage in hydrogen bonding via the carboxylic acid group .

Carboxylic Acid vs. Ester Derivatives :

Core Structural Modifications

Comparisons with fused-ring pyrrole derivatives highlight the impact of structural rigidity:

Fused-ring systems (e.g., pyrrolopyridines or pyrrolomorpholines) offer enhanced binding affinity to biological targets due to planar aromaticity, whereas the simple pyrrole core of the hexadecyl derivative prioritizes hydrophobic interactions .

Pharmacological Potential

- Neuropathic Pain Applications :

- Drug Delivery :

- The C16 chain may facilitate self-assembly into micelles or liposomes, enhancing drug delivery efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.